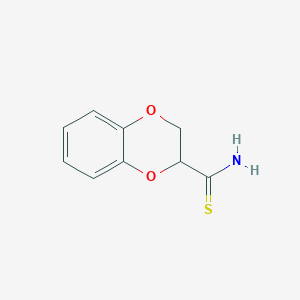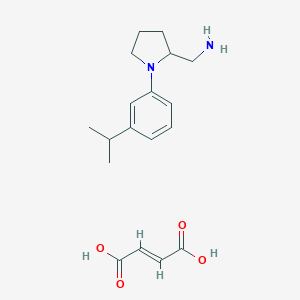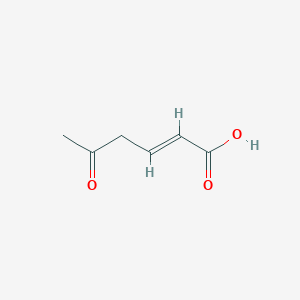![molecular formula C29H39N3O4S B115937 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide CAS No. 150214-86-1](/img/structure/B115937.png)
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide: is a complex organic compound with the chemical formula C29H39N3O4S and a molecular weight of 525.7 g/mol . This compound is characterized by the presence of a tryptamine core, which is a well-known structure in biochemistry and pharmacology, and a sulfonyl group attached to an acetylbenzene moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tryptamine Core: This can be achieved through the Fischer indole synthesis or other methods that construct the indole ring system.
Attachment of the Undecanoyl Chain: This step involves the acylation of the tryptamine nitrogen with an undecanoyl chloride or similar reagent.
Introduction of the Acetylbenzenesulfonyl Group: This is typically done through a sulfonylation reaction, where the acetylbenzenesulfonyl chloride reacts with the tryptamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidized Derivatives: Various oxidized forms of the indole ring.
Reduced Products: Sulfides or thiols from the reduction of the sulfonyl group.
Substituted Products: Different acylated derivatives depending on the substituent used.
科学的研究の応用
Chemistry:
Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in studies involving mass spectrometry and chromatography.
Biology:
Biochemical Studies: Investigated for its interactions with various enzymes and receptors.
Cell Biology: Used in studies examining cell signaling pathways.
Medicine:
Pharmacology: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Drug Development: Investigated as a lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Chemical Manufacturing: Used as a precursor in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
N-Acetyltryptamine: Shares the tryptamine core but lacks the sulfonyl and undecanoyl groups.
N-Sulfonyltryptamine: Contains the sulfonyl group but not the acetylbenzene or undecanoyl moieties.
N-Undecanoyltryptamine: Features the undecanoyl chain but lacks the acetylbenzenesulfonyl group.
Uniqueness: 11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
150214-86-1 |
|---|---|
分子式 |
C29H39N3O4S |
分子量 |
525.7 g/mol |
IUPAC名 |
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide |
InChI |
InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34) |
InChIキー |
SPOYPDONIHZEFY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
正規SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
Key on ui other cas no. |
150214-86-1 |
同義語 |
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine ABUT-11N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate](/img/structure/B115854.png)
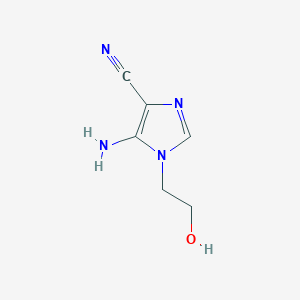
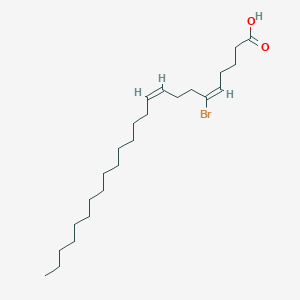
![Acetic acid, 2-[4-[[2-[[(4-chlorophenyl)sulfonyl]amino]ethyl]thio]-2,6-difluorophenoxy]-](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
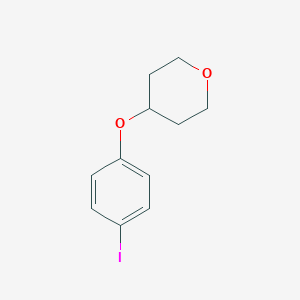
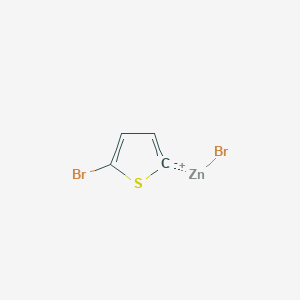
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
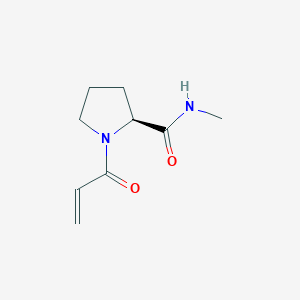
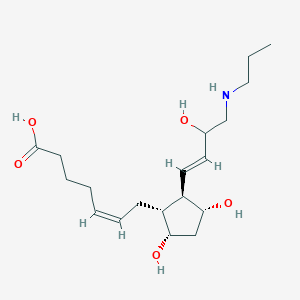
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
